Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
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Overview
Description
Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is a fluorinated organic compound with the molecular formula C6H5F6O2. This compound is characterized by the presence of two trifluoromethyl groups, which contribute to its unique chemical properties. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl trifluoroacetate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Another method involves the use of ethyl 3,3,3-trifluoropyruvate as a starting material. This compound can undergo enantioselective Friedel–Crafts alkylation with simple phenols and indoles under specific reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Trifluoromethyl carboxylic acids.
Reduction: Trifluoromethyl alcohols.
Substitution: Various substituted trifluoromethyl derivatives.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorine-containing compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can be compared with other fluorinated compounds such as:
Ethyl trifluoroacetate: Similar in structure but lacks the additional trifluoromethyl group, leading to different reactivity and applications.
Methyl 3,3,3-trifluoropyruvate: Another fluorinated ester with different synthetic applications.
Trifluoromethyl ethers: These compounds have unique properties and applications in pharmaceuticals and materials science.
The uniqueness of this compound lies in its dual trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O2/c1-2-14-4(13)3(5(7,8)9)6(10,11)12/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSPDBQHPFVHEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339-74-2 |
Source
|
Record name | ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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